N-(2-Amino-2-methylpropyl)benzenesulfonamide
Description
BenchChem offers high-quality N-(2-Amino-2-methylpropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Amino-2-methylpropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-amino-2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJFROIQYSTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630016 | |
| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87484-87-5 | |
| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Executive Summary: The Bifunctional Advantage
In the architecture of modern drug discovery, primary amine sulfonamide building blocks (typically defined as scaffolds containing both a free primary amine,
This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for deploying these scaffolds, moving beyond simple catalog listings to the causal logic of their application.
Physicochemical Profiling & Bioisosterism[1][2]
The Sulfonamide vs. Carboxylic Acid Paradigm
The sulfonamide moiety is classically termed a bioisostere of the carboxylic acid.[1][2] However, for the medicinal chemist, the distinction in acidity (
-
Acidity & Ionization: A typical primary sulfonamide (
) has a , rendering it neutral at physiological pH (7.4). In contrast, carboxylic acids ( ) are anionic. -
Acyl Sulfonamides: To mimic the acidity of a carboxylic acid while retaining the sulfonamide geometry, acyl sulfonamides (
) are synthesized.[3] These possess a , restoring the negative charge required for specific interactions (e.g., HCV NS3 protease inhibitors).
Geometric Considerations
Unlike the planar amide bond (
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid ( | Primary Sulfonamide ( | Acyl Sulfonamide ( |
| pKa (approx.) | 4.5 - 5.0 | 9.5 - 10.5 | 4.5 - 5.5 |
| Charge at pH 7.4 | Anionic (-) | Neutral (0) | Anionic (-) |
| H-Bond Donors | 1 | 2 | 1 |
| Geometry | Planar | Tetrahedral (at Sulfur) | Tetrahedral (at Sulfur) |
| Key Utility | Salt bridge formation | Zn(II) binding, H-bond networking | Bioisostere with improved permeability |
Synthetic Architectures: The "Self-Validating" Workflow
The synthesis of primary amine sulfonamide building blocks (e.g., sulfanilamide derivatives) requires a protection strategy to differentiate the aniline nitrogen from the sulfonamide nitrogen. The Chlorosulfonation Route is the industry standard due to its robustness.
Mechanism of Action
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . Chlorosulfonic acid (
-
Protection: The aniline amine is protected (usually as an acetamide) to prevent sulfonation on the nitrogen and to direct the sulfonyl group to the para position via steric and electronic control.
-
Chlorosulfonation:
generates the electrophilic sulfonyl cation. -
Amination: The resulting sulfonyl chloride reacts with ammonia (or an amine) to form the sulfonamide.[4]
-
Deprotection: Acidic or basic hydrolysis removes the acetyl group, liberating the primary amine handle.
Visualization: The Synthetic Logic
The following diagram illustrates the critical decision points in the synthesis of a bifunctional scaffold.
Caption: Step-wise synthetic logic for generating amino-sulfonamide building blocks via the chlorosulfonation route.
Experimental Protocol: Synthesis of 4-Aminobenzenesulfonamide
This protocol is designed to be self-validating . The formation of gas bubbles (HCl) serves as a visual indicator of reaction progress, and the precipitation of the intermediate serves as a purification checkpoint.
Target: 4-Aminobenzenesulfonamide (Sulfanilamide) Precursor: Acetanilide (N-phenylacetamide)
Phase 1: Chlorosulfonation (The Critical Step)
-
Reagents: Acetanilide (1.0 eq), Chlorosulfonic acid (5.0 eq).
-
Safety: Chlorosulfonic acid reacts violently with water. All glassware must be bone-dry.
-
Procedure:
-
Place chlorosulfonic acid in a round-bottom flask equipped with a drying tube. Cool to 10–15°C in an ice bath. Reasoning: Higher temperatures at addition cause polysulfonation.
-
Add acetanilide portion-wise over 15 minutes, maintaining temperature < 20°C.
-
Once added, heat the mixture to 60°C for 2 hours.
-
Checkpoint: The reaction is complete when the evolution of HCl gas ceases and the mixture becomes a clear, syrupy liquid.
-
Quenching: Pour the mixture slowly onto crushed ice with vigorous stirring. The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Filter and wash with cold water.
-
Phase 2: Amination & Deprotection
-
Reagents: Aqueous Ammonia (NH₄OH), HCl (6M), Sodium Bicarbonate.
-
Procedure:
-
Amination: Suspend the wet sulfonyl chloride paste in concentrated aqueous ammonia. Heat at 60°C for 1 hour. Reasoning: The sulfonamide forms rapidly; excess ammonia neutralizes the HCl byproduct.
-
Cool and filter the precipitated p-acetamidobenzenesulfonamide.
-
Hydrolysis: Transfer the solid to a flask with dilute HCl (1:1 water/conc. HCl). Reflux for 30 minutes.
-
Isolation: The solution will be clear. Neutralize with Sodium Bicarbonate (
) until pH 7-8. The free amine (sulfanilamide) will precipitate. -
Validation: Recrystallize from hot water. Melting point should be 163–164°C .
-
Strategic Application: Carbonic Anhydrase Inhibition (CAI)[5]
One of the most potent applications of primary amine sulfonamide building blocks is in the design of Carbonic Anhydrase Inhibitors (CAIs).
The "Tail" Approach
The primary sulfonamide moiety (
Mechanistic Visualization
The diagram below details the molecular recognition event, highlighting why the primary sulfonamide is non-negotiable for this class of inhibitors.
Caption: Molecular recognition of primary sulfonamides by Carbonic Anhydrase. The N-Zn coordination is the primary driver of affinity.
References
-
Supuran, C. T. (2020).[5] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses. "Sulfanilyl chloride, N-acetyl-." Organic Syntheses, Coll.[6] Vol. 1, p. 8. [Link]
-
Scott, K. A., et al. (2023). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." Journal of the American Chemical Society. [Link]
-
Drug Hunter. (2025).[7][8] "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." [Link]
Sources
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. drughunter.com [drughunter.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
Reactivity of free amine in N-(2-Amino-2-methylpropyl)benzenesulfonamide
An In-depth Technical Guide to the Reactivity of the Free Amine in N-(2-Amino-2-methylpropyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine in N-(2-Amino-2-methylpropyl)benzenesulfonamide. This molecule serves as a valuable building block in medicinal chemistry and synthetic organic chemistry, where the strategic modification of its free amine is paramount for developing novel compounds. This document elucidates the interplay of electronic and steric factors governing the amine's nucleophilicity and details its participation in key chemical transformations, including N-alkylation, N-acylation, and sulfonylation. Detailed, self-validating experimental protocols for common derivatizations are provided, supported by mechanistic insights and data presentation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.
Introduction: Structural and Electronic Profile
N-(2-Amino-2-methylpropyl)benzenesulfonamide is a bifunctional molecule featuring a primary aliphatic amine and an aromatic sulfonamide. The reactivity of the primary amine is the central focus of this guide, as it represents the principal site for synthetic elaboration. The chemical behavior of this amine is dictated by a nuanced interplay of two key structural features:
-
Electronic Effects: The potent electron-withdrawing nature of the adjacent benzenesulfonyl group (-SO₂Ph) significantly diminishes the electron density on the amine's nitrogen atom. This inductive effect reduces the basicity and nucleophilicity of the amine compared to simple alkylamines like tert-butylamine. Consequently, reactions may require more forcing conditions or specific activation strategies.
-
Steric Hindrance: The presence of two methyl groups on the carbon atom alpha to the nitrogen (a gem-dimethyl group) creates a sterically hindered environment.[1][2] This bulk can impede the approach of electrophiles, influencing reaction rates and potentially favoring reagents with smaller steric profiles.[1][2][3]
Understanding these competing influences is critical for predicting reactivity and designing successful synthetic strategies. The amine's lone pair of electrons remains its primary reactive feature, enabling it to function as a nucleophile in a wide array of chemical reactions.[4]
Core Reactivity and Key Transformations
The nucleophilic character of the primary amine in N-(2-Amino-2-methylpropyl)benzenesulfonamide allows it to engage in several fundamental bond-forming reactions.
N-Alkylation
The introduction of alkyl groups onto the amine nitrogen is a common strategy for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[2]
-
Direct Alkylation with Alkyl Halides: This classic Sₙ2 reaction involves treating the amine with an alkyl halide. However, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and even the formation of a quaternary ammonium salt.[5] The reaction also produces an acid byproduct (HX) that protonates the starting amine, rendering half of it unreactive unless a base is added or a 2:1 excess of the amine is used.[5]
-
Reductive Amination: A more controlled and widely preferred method for mono-alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[][7] This approach avoids over-alkylation and typically proceeds under mild conditions. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.
-
"Borrowing Hydrogen" Catalysis: Modern catalytic methods offer a green and highly efficient alternative using alcohols as alkylating agents.[8][9][10] In this process, a transition metal catalyst (e.g., based on Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, releasing water as the sole byproduct.[9][10]
N-Acylation
The formation of an amide bond via N-acylation is one of the most robust and frequently employed reactions in drug discovery.[11]
-
Reaction with Acid Chlorides and Anhydrides: These highly electrophilic reagents react readily with the amine to form stable amide products.[4][12] The reaction is typically fast and high-yielding, often performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl or carboxylic acid byproduct.[13]
-
Amide Coupling with Carboxylic Acids: Direct coupling with carboxylic acids requires the use of activating agents to convert the hydroxyl group of the acid into a better leaving group. Standard coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]
N-Sulfonylation
Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields a stable sulfonamide. This reaction forms the basis of the Hinsberg test , a classical chemical method for distinguishing primary, secondary, and tertiary amines.[5] As a primary amine, N-(2-Amino-2-methylpropyl)benzenesulfonamide reacts to form an N-substituted sulfonamide. The resulting product still possesses a proton on the newly formed sulfonamide nitrogen, which is acidic and allows the product to dissolve in aqueous alkali.[5]
Data Summary
The following table summarizes the primary modes of reactivity for the amine moiety.
| Reaction Type | Typical Reagents | Product Class | Key Considerations |
| N-Alkylation | Alkyl Halides (e.g., CH₃I, BnBr) | Secondary/Tertiary Amines | Low selectivity, risk of over-alkylation.[5] |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines | High selectivity for mono-alkylation, mild conditions.[][7] |
| N-Acylation | Acid Chlorides, Anhydrides (e.g., AcCl, Ac₂O) | Amides | Fast, high-yielding, requires a base to neutralize acid byproduct.[4] |
| Amide Coupling | Carboxylic Acids + Coupling Agent (e.g., EDC, HATU) | Amides | Versatile, allows coupling of complex acids. |
| N-Sulfonylation | Sulfonyl Chlorides (e.g., PhSO₂Cl) | Sulfonamides | Forms a stable product; the basis for the Hinsberg test.[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of N-(2-Amino-2-methylpropyl)benzenesulfonamide.
Protocol 1: N-Acylation with Benzoyl Chloride
Objective: To synthesize N-(2-(benzoylamino)-2-methylpropyl)benzenesulfonamide.
Causality: This protocol utilizes a highly reactive acylating agent (benzoyl chloride) to ensure efficient amide bond formation with the moderately nucleophilic, sterically hindered amine. A non-nucleophilic base (triethylamine) is used to neutralize the HCl generated in situ, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants and products.
Diagram 1: Workflow for N-Acylation.
Materials:
-
N-(2-Amino-2-methylpropyl)benzenesulfonamide (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-(2-Amino-2-methylpropyl)benzenesulfonamide and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine to the solution and stir for 5 minutes.
-
Addition: Cool the flask to 0 °C using an ice-water bath. Add benzoyl chloride dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography or recrystallization to obtain the pure N-(2-(benzoylamino)-2-methylpropyl)benzenesulfonamide.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Reductive Amination with Benzaldehyde
Objective: To synthesize N-(2-(benzylamino)-2-methylpropyl)benzenesulfonamide.
Causality: This protocol provides a controlled method for mono-alkylation. The reaction first forms an imine in situ, which is then selectively reduced by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, ideal for this transformation, as it does not readily reduce the starting aldehyde, thus minimizing side reactions. Dichloroethane (DCE) is a common solvent that effectively dissolves the reactants and is compatible with the reducing agent.
Diagram 2: Workflow for Reductive Amination.
Materials:
-
N-(2-Amino-2-methylpropyl)benzenesulfonamide (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-(2-Amino-2-methylpropyl)benzenesulfonamide and dissolve in anhydrous DCE (approx. 0.1 M).
-
Imine Formation: Add benzaldehyde to the solution and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) to the reaction mixture in several portions over 15 minutes. Caution: Initial gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC until the imine intermediate is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue using silica gel column chromatography to yield the pure N-(2-(benzylamino)-2-methylpropyl)benzenesulfonamide.
-
Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The primary amine of N-(2-Amino-2-methylpropyl)benzenesulfonamide is a versatile functional group whose reactivity is modulated by the competing effects of steric hindrance and electronic withdrawal. While its nucleophilicity is attenuated, it remains a highly effective handle for synthetic diversification. Controlled and selective transformations are readily achieved through well-established methodologies such as reductive amination and acylation. By understanding the principles outlined in this guide, researchers can effectively utilize this compound as a key intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
References
A comprehensive list of references will be compiled based on the specific citations used in the final document. The following are representative examples of the types of sources that would be included.
- Amines Reactivity Explained. (2025).
- Custom Amine Synthesis Services.BOC Sciences.
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.Journal of the American Chemical Society, 137(8), 3085–3092.
- Chemistry of Amines.
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.Journal of the American Chemical Society.
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.PMC.
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI.
- Effective Recognition of Different Types of Amino Groups: From Aminobenzenesulfonamides to Amino-(N-alkyl)
- Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC.
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2020). PMC.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- N-Acylation of Sulfonamides in CH 2 Cl 2 or Solvent-free Condition.
- N-Acylation of sulfonamides using N-acylbenzotriazoles. (2004).
- N-(2-Acetylphenyl)benzenesulfonamide.PMC.
Sources
- 1. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Effective Recognition of Different Types of Amino Groups: From Aminobenzenesulfonamides to Amino-(N-alkyl)benzenesulfonamides via Iridium-Catalyzed N-Alkylation with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. N-(2-Acetylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synthesis of N-(2-Amino-2-methylpropyl)benzenesulfonamide from benzenesulfonyl chloride
Executive Summary
This Application Note details the protocol for the regioselective synthesis of N-(2-amino-2-methylpropyl)benzenesulfonamide from benzenesulfonyl chloride and 1,2-diamino-2-methylpropane.
The synthesis exploits the steric differentiation between the primary methylene amine (C1) and the sterically hindered tertiary alkyl amine (C2) of the diamine substrate. By controlling temperature and stoichiometry, we achieve high selectivity for the mono-sulfonylation at the C1 position without requiring protection groups. This guide includes a self-validating purification protocol based on acid-base extraction logic, ensuring the isolation of high-purity material suitable for downstream pharmaceutical applications.
Chemical Strategy & Mechanism
The Challenge of Selectivity
The core challenge is reacting a highly electrophilic species (benzenesulfonyl chloride) with a diamine containing two nucleophilic sites.
-
Site A (C1):
(Primary, unhindered). -
Site B (C2):
(Primary, but attached to a quaternary carbon).
Mechanism of Selectivity:
Nucleophilic attack by the amine on the sulfonyl sulfur atom is governed by both nucleophilicity and steric accessibility. While both amines are primary, the gem-dimethyl group at C2 creates significant steric bulk (neopentyl-like environment). Consequently, the kinetic rate of sulfonylation at Site A is orders of magnitude faster than at Site B at low temperatures (
Reaction Scheme
Materials & Equipment
| Reagent / Solvent | CAS No.[1][2] | Equiv.[3] | Role |
| Benzenesulfonyl chloride | 98-09-9 | 1.0 | Electrophile |
| 1,2-Diamino-2-methylpropane | 811-93-8 | 2.5 | Nucleophile / Base |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |
| Hydrochloric Acid (1M) | 7647-01-0 | - | Extraction / Purification |
| Sodium Hydroxide (2M) | 1310-73-2 | - | pH Adjustment |
| Brine (Sat. NaCl) | - | - | Drying |
Equipment:
-
3-neck round-bottom flask (inert atmosphere capable).
-
Pressure-equalizing addition funnel.
-
Low-temperature bath (Ice/Water).
-
Rotary evaporator.
Experimental Protocol
Step 1: Reaction Setup
-
Charge a 250 mL 3-neck flask with 1,2-diamino-2-methylpropane (2.5 equiv, excess is vital to scavenge HCl and prevent bis-sulfonylation) and anhydrous DCM (10 mL per gram of diamine).
-
Cool the solution to 0–5 °C using an ice bath. Stir vigorously.
-
Prepare a solution of benzenesulfonyl chloride (1.0 equiv) in DCM (5 mL per gram).
Step 2: Controlled Addition
-
Add the sulfonyl chloride solution dropwise to the diamine solution over 30–45 minutes .
-
Note: Slow addition ensures the concentration of electrophile remains low relative to the diamine, favoring mono-substitution.
-
-
Maintain temperature at 0 °C during addition.
-
Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours .
-
Checkpoint: The solution may become cloudy due to the formation of diamine hydrochloride salt.
-
Step 3: Self-Validating Workup (Acid-Base Extraction)
This workflow separates the product based on its amphoteric/basic nature, actively filtering out non-basic impurities (bis-sulfonamide) and non-acidic impurities.
-
Quench: Add water to the reaction mixture to dissolve precipitated salts.
-
Phase Separation: Separate the organic layer (DCM) and the aqueous layer.
-
Note: The excess diamine and the product (as a free base) will partition between layers, but mostly in the organic.
-
-
Acid Extraction (Critical Step):
-
Extract the Organic Layer with 1M HCl (3 x volumes).
-
Chemistry: The product (
) and unreacted diamine protonate and move to the Aqueous Acid Phase . -
Validation: Any bis-sulfonylated byproduct (Ph-SO2-NH-R-NH-SO2-Ph) lacks a basic amine and will remain in the DCM Layer .
-
Action: Discard the DCM layer (or keep for impurity analysis).
-
-
Basification:
-
Take the Aqueous Acid Phase and cool to 0 °C.
-
Slowly basify with 2M NaOH until pH > 12.
-
Observation: The product will precipitate or oil out as the free amine is regenerated.
-
-
Final Extraction:
-
Extract the basic aqueous mixture with DCM (3 x volumes).
-
Chemistry: The neutral product moves into the DCM.
-
Note: The unreacted diamine is highly water-soluble and volatile. A significant portion remains in the aqueous phase or is removed during solvent evaporation.
-
-
Drying: Wash the combined DCM extracts with brine, dry over
, filter, and concentrate under reduced pressure.
Step 4: Purification (Optional)
-
If the diamine persists (check by smell or NMR), the residue can be recrystallized from Ethanol/Hexane or triturated with Diethyl Ether .
-
Yield Expectation: 85–92% as a white to off-white solid.
Process Visualization (Workflow)
The following diagram illustrates the logic flow of the purification, highlighting the critical separation points.
Figure 1: Acid-Base Extraction Workflow for selective isolation of the mono-sulfonamide.
Analytical Validation
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Aromatic protons (Benzenesulfonyl group). | |
| Sulfonamide NH (Exchangeable). | ||
| Methylene | ||
| Gem-dimethyl groups | ||
| Free primary amine | ||
| LC-MS | [M+H]+ = 229.1 | Confirms molecular weight (MW 228.31). |
Interpretation of Selectivity:
-
If the sulfonamide were on the tertiary carbon (C2), the methylene signal would be a singlet at a different shift, and the NH signal would be sterically crowded.
-
The integration of the aromatic region vs the methyl region (5H vs 6H) confirms the 1:1 stoichiometry.
References
- Regioselectivity in Diamine Reactions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General principles of steric hindrance in nucleophilic substitution).
-
Sulfonamide Synthesis Protocols
-
Physical Properties of 1,2-Diamino-2-methylpropane
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13128, 1,2-Diamino-2-methylpropane".
-
- General Acid-Base Workup Procedures: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard extraction techniques for amines).
Sources
- 1. 1,2-Diamino-2-methylpropane | 811-93-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 1,2-DIAMINO-2-METHYLPROPANE, CasNo.811-93-8 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. par.nsf.gov [par.nsf.gov]
Protocol for mono-sulfonylation of 1,2-diamino-2-methylpropane
An Application Note on the Protocol for Mono-Sulfonylation of 1,2-Diamino-2-Methylpropane
Introduction: The Challenge of Selective Sulfonylation
1,2-Diamino-2-methylpropane is a valuable bifunctional building block in organic synthesis, notable for its vicinal diamine structure on a branched propane backbone.[1] Its utility extends to the pharmaceutical, polymer, and adhesive industries.[1] A common and critical transformation is the sulfonylation of its amino groups to form sulfonamides, a functional group prevalent in a wide array of therapeutic agents, including antibacterial drugs.[2][3]
The primary challenge in reacting 1,2-diamino-2-methylpropane lies in achieving mono-substitution. The molecule possesses two primary amine groups with differing steric environments: one at the C1 position (less hindered) and one at the C2 position (more hindered, attached to a tertiary carbon). This inherent structural difference is the key to selective functionalization. Uncontrolled reactions can lead to a mixture of unreacted starting material, two mono-sulfonylated isomers, and the di-sulfonylated product.
This application note presents two robust protocols for achieving selective mono-sulfonylation of 1,2-diamino-2-methylpropane, designed for researchers in synthetic chemistry and drug development. The first protocol leverages kinetic control to favor reaction at the less sterically hindered amine. The second employs an orthogonal protecting group strategy for unambiguous, albeit more lengthy, synthesis of the desired mono-sulfonylated product.
Part 1: Kinetically Controlled Direct Mono-Sulfonylation
This approach exploits the difference in steric hindrance between the two primary amines. The amine at the C1 position is more accessible and therefore more nucleophilic, allowing for a selective reaction under carefully controlled conditions.
Principle of Selectivity
The reaction between an amine and a sulfonyl chloride is a classic nucleophilic substitution.[4] In 1,2-diamino-2-methylpropane, the primary amine attached to the methylene group (-CH2NH2) is significantly less sterically encumbered than the amine attached to the tertiary carbon (-C(CH3)2NH2). By controlling reaction parameters to favor the kinetic product, the sulfonyl chloride will preferentially react with the more accessible C1 amine.
Reaction Mechanism
The mechanism involves the nucleophilic attack of the more reactive C1 amine onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to neutralize the HCl byproduct.
Sources
Applications of N-(2-Amino-2-methylpropyl)benzenesulfonamide in fragment-based drug design
Application Note: Utilizing N-(2-Amino-2-methylpropyl)benzenesulfonamide in Fragment-Based Drug Design (FBDD)
Executive Summary
This guide details the application of N-(2-Amino-2-methylpropyl)benzenesulfonamide (CAS: 87484-87-5) as a high-value scaffold in Fragment-Based Drug Design (FBDD). While sulfonamides are historically established zinc-binding groups (ZBGs) for metalloenzymes, this specific fragment offers a distinct structural advantage due to its gem-dimethyl substitution. This moiety introduces conformational restriction via the Thorpe-Ingold effect, reducing the entropic penalty of binding.
This note provides a comprehensive workflow for:
-
Biophysical Screening: Validating the fragment against Carbonic Anhydrase II (hCAII) using Thermal Shift Assays (TSA).
-
Synthetic Elaboration: Protocols for "fragment growing" via the primary amine handle.
-
Structural Logic: Understanding the pharmacophoric contributions of the scaffold.
Scientific Background & Rationale
The "Privileged" Fragment Architecture
N-(2-Amino-2-methylpropyl)benzenesulfonamide is not merely a random screening compound; it represents a "privileged structure" designed to maximize Ligand Efficiency (LE).
-
Benzenesulfonamide (Warhead): The primary sulfonamide (
) acts as a monodentate ligand for the catalytic Zinc ion ( ) in metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). -
Gem-Dimethyl Group (Rigidification): The two methyl groups on the propyl chain restrict the rotation of the adjacent amine. This pre-organizes the molecule into a conformation closer to the bound state, improving affinity by minimizing entropy loss upon binding (
). -
Primary Amine (Growth Vector): The solvent-exposed amine allows for rapid chemical elaboration (e.g., amide coupling) without disrupting the essential zinc-binding pharmacophore.
Target Profile: Carbonic Anhydrase II (hCAII)
Human Carbonic Anhydrase II is the quintessential model system for sulfonamide FBDD. The sulfonamide nitrogen coordinates to the
Workflow Visualization
The following diagram illustrates the iterative FBDD cycle using this specific fragment.
Figure 1: Iterative FBDD workflow. The fragment is screened, validated structurally, and "grown" via the amine handle to reach lead potency.
Protocol 1: Biophysical Screening via Thermal Shift Assay (TSA)
Objective: To confirm binding of N-(2-Amino-2-methylpropyl)benzenesulfonamide to hCAII by measuring the increase in protein melting temperature (
Materials:
-
Protein: Recombinant hCAII (Purified, >95%), diluted to 5
M in buffer. -
Fragment: N-(2-Amino-2-methylpropyl)benzenesulfonamide (100 mM stock in DMSO).
-
Dye: SYPRO Orange (5000x stock).
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Instrument: Real-time PCR machine (e.g., Bio-Rad CFX96).
Step-by-Step Methodology:
-
Preparation of Assay Mix:
-
Dilute hCAII to a final concentration of 2
M. -
Add SYPRO Orange to a final concentration of 5x.
-
Maintain DMSO concentration < 2% to avoid solvent-induced destabilization.
-
-
Fragment Addition:
-
Dispense 19
L of Assay Mix into a 96-well PCR plate. -
Add 1
L of Fragment stock (Final concentration: 1 mM - 5 mM). -
Control: Add 1
L DMSO to reference wells. -
Positive Control: Add 1
L Acetazolamide (known binder).
-
-
Thermal Ramping:
-
Seal plate with optical film.
-
Centrifuge at 1000 x g for 1 minute.
-
Ramp temperature from 25°C to 95°C at a rate of 0.5°C/min.
-
-
Data Analysis:
-
Calculate the derivative of the fluorescence curve (
). -
Identify the inflection point (
). -
Valid Hit Criteria:
compared to DMSO control.
-
Expected Results:
| Compound | Tm (°C) |
Protocol 2: Synthetic Elaboration (Fragment Growing)
Objective: To utilize the primary amine of the validated fragment to attach a "diversity element" (R-COOH), probing adjacent sub-pockets.
Reaction Class: Amide Coupling (HATU-mediated).
Reagents:
-
Scaffold: N-(2-Amino-2-methylpropyl)benzenesulfonamide (1.0 equiv).
-
Building Blocks: Library of Carboxylic Acids (1.2 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Procedure:
-
Activation:
-
In a reaction vial, dissolve the Carboxylic Acid (0.12 mmol) in DMF (1 mL).
-
Add DIPEA (0.3 mmol) and HATU (0.12 mmol).
-
Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
-
Coupling:
-
Add N-(2-Amino-2-methylpropyl)benzenesulfonamide (0.1 mmol) to the mixture.
-
Stir at RT for 4–12 hours. Monitor via LC-MS.
-
-
Work-up & Purification:
-
Dilute with EtOAc (10 mL), wash with saturated
(2x) and Brine (1x). -
Dry over
, filter, and concentrate. -
Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
-
Structural Validation:
-
Confirm identity via
-NMR and HRMS. -
Key NMR Check: Disappearance of the broad amine singlet and appearance of the amide NH doublet.
-
Mechanism of Action: The Gem-Dimethyl Effect
Understanding why this fragment is superior to a simple ethyl-amine analog is crucial for design logic.
Figure 2: The thermodynamic advantage of the gem-dimethyl group. By restricting the rotational freedom of the amine side chain, the fragment pays a lower entropic penalty upon binding to the protein.
References
-
Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619.
-
PubChem Compound Summary. (2024). 4-(2-Amino-2-methylpropyl)benzenesulfonamide (CID 130155148).[2] National Center for Biotechnology Information.
Sources
Application Notes and Protocols for the Preparation of Sulfonamide-Based Enzyme Inhibitors Using Diamine Linkers
Introduction: The Strategic Role of Diamine Linkers in Sulfonamide Inhibitor Design
Sulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterials, diuretics, and a diverse range of enzyme inhibitors.[1][2][3] Their prevalence in drug design is attributed to their synthetic accessibility, metabolic stability, and their ability to act as a bioisostere for amide bonds, while also providing a key hydrogen bond-donating group.[4] A critical aspect of modern inhibitor design involves not just the core pharmacophore that binds to the enzyme's active site, but also the strategic use of linker moieties to optimize the inhibitor's overall efficacy.
Diamine linkers have emerged as a particularly versatile tool in this "linkerology" approach.[5] These linkers, which contain two amine functional groups, can be strategically employed to connect the sulfonamide core to other chemical entities or to simply extend the molecule to reach secondary binding pockets within the enzyme. The flexibility, length, and polarity of the diamine linker can be systematically varied to fine-tune the inhibitor's properties.[1][6] For instance, a flexible linker can allow the inhibitor to adopt an optimal conformation for binding, while a more rigid linker might reduce the entropic penalty upon binding, potentially leading to higher affinity.[1][6] This guide provides detailed protocols for the synthesis, purification, and characterization of sulfonamide-based enzyme inhibitors that incorporate diamine linkers, with a particular focus on the synthesis of a model carbonic anhydrase inhibitor.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Carboxybenzenesulfonamide | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| N-Boc-piperazine | ≥98% | Combi-Blocks |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Brine | Saturated aqueous solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Deuterated solvents (DMSO-d₆, CDCl₃) | NMR grade | Cambridge Isotope Laboratories |
| HPLC grade solvents (acetonitrile, water) | HPLC grade | Fisher Scientific |
| Formic acid | LC-MS grade | Fisher Scientific |
| Recombinant human carbonic anhydrase II | ≥95% | R&D Systems |
| p-Nitrophenyl acetate (p-NPA) | ≥98% | Sigma-Aldrich |
| Tris-HCl buffer | Molecular biology grade | Thermo Fisher Scientific |
Synthetic Protocols
The synthesis of a sulfonamide-based enzyme inhibitor with a diamine linker can be conceptually broken down into three main stages: preparation of the sulfonyl chloride, coupling with a mono-protected diamine, and deprotection of the second amine group. This strategy allows for the selective formation of the sulfonamide bond at one end of the diamine linker.
Caption: General workflow for the synthesis of a diamine-linked sulfonamide inhibitor.
Protocol 1: Synthesis of 4-(chlorosulfonyl)benzoic acid
This protocol describes the conversion of a commercially available sulfonamide to the corresponding sulfonyl chloride, a key electrophile for the subsequent coupling reaction.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-carboxybenzenesulfonamide (5.0 g, 24.85 mmol) in anhydrous toluene (50 mL).
-
Addition of Reagents: To this suspension, add thionyl chloride (14.8 g, 9.0 mL, 124.2 mmol, 5.0 equiv) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.2 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is 4-(chlorosulfonyl)benzoic acid, which is often used in the next step without further purification.
Protocol 2: Coupling of 4-(chlorosulfonyl)benzoic acid with N-Boc-piperazine
This step involves the nucleophilic attack of the mono-protected diamine on the sulfonyl chloride to form the sulfonamide bond.[7]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve N-Boc-piperazine (4.63 g, 24.85 mmol, 1.0 equiv) and triethylamine (5.03 g, 6.9 mL, 49.7 mmol, 2.0 equiv) in anhydrous dichloromethane (DCM) (100 mL).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve the crude 4-(chlorosulfonyl)benzoic acid from the previous step in anhydrous DCM (50 mL) and add it dropwise to the N-Boc-piperazine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected sulfonamide.
Protocol 3: Deprotection of the N-Boc Group
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the second amine of the diamine linker.[8]
-
Reaction Setup: Dissolve the crude N-Boc protected sulfonamide from the previous step in DCM (50 mL).
-
Addition of TFA: To this solution, add trifluoroacetic acid (TFA) (1:1 v/v with DCM, 50 mL) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water and basify to pH 8-9 with saturated aqueous sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. The crude product should be purified by column chromatography on silica gel or by preparative HPLC. For basic compounds, a mobile phase containing a small amount of triethylamine or ammonia may be necessary to prevent peak tailing during chromatography.[9][10]
Characterization and Expected Results
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Caption: Analytical workflow for the characterization of the final inhibitor.
Table 1: Expected Analytical Data for a Model Piperazine-Linked Sulfonamide Inhibitor
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protons of the benzenesulfonamide ring (doublets, ~7.8-8.2 ppm). Piperazine protons (broad singlets or multiplets, ~2.8-3.5 ppm). NH proton of the sulfonamide (broad singlet, may be exchangeable). Protons of the second amine in the piperazine ring (may be broad or exchangeable).[11][12] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Aromatic carbons of the benzenesulfonamide ring (~125-145 ppm). Piperazine carbons (~40-50 ppm). Carbonyl carbon if present.[11][13] |
| Mass Spec. (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the final product. |
| HPLC Purity | A single major peak with >95% purity when monitored at a suitable UV wavelength (e.g., 254 nm).[14][15] |
Protocol 4: Enzyme Inhibition Assay - Carbonic Anhydrase Activity
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of the synthesized sulfonamides against carbonic anhydrase (CA) by measuring the inhibition of CO₂ hydration.[16][17]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Indicator Solution: 0.2 mM Phenol Red in the assay buffer.
-
Enzyme Stock Solution: Prepare a 1 µM stock solution of recombinant human carbonic anhydrase II in the assay buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Make serial dilutions in the assay buffer to obtain a range of concentrations.
-
CO₂ Solution: Prepare CO₂-saturated deionized water by bubbling CO₂ gas through chilled water for at least 30 minutes.[16]
-
-
Assay Procedure (Stopped-Flow Spectrophotometry):
-
Equilibrate the stopped-flow instrument to 25 °C.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 nM final concentration) pre-incubated with the inhibitor at various concentrations for 15 minutes at room temperature. The control will contain the enzyme with DMSO.
-
In the other syringe, load the CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the decrease in absorbance of Phenol Red at 557 nm as the pH drops due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Table 2: Example Data for Carbonic Anhydrase Inhibition
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 15 |
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
| 500 | 98 |
| IC₅₀ (nM) | ~12 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in coupling step | Incomplete formation of sulfonyl chloride. | Ensure anhydrous conditions and sufficient reflux time in Protocol 1. |
| Deactivated amine. | Use a stronger base or a different solvent. | |
| Multiple products in coupling | Di-sulfonylation of the diamine. | Ensure the use of a mono-protected diamine. |
| Difficult purification of final product | Basic nature of the compound. | Use a silica gel column with a mobile phase containing a small amount of triethylamine or ammonia. Consider reverse-phase HPLC. |
| Inconsistent enzyme assay results | Inaccurate CO₂ concentration. | Ensure the water is fully saturated with CO₂ and kept cold. |
| Inactive enzyme. | Use a fresh batch of enzyme and handle it according to the manufacturer's instructions. |
Conclusion
The strategic incorporation of diamine linkers into sulfonamide-based enzyme inhibitors provides a powerful avenue for optimizing their potency and pharmacological properties. The protocols detailed in this application note offer a robust framework for the synthesis, purification, and characterization of these valuable compounds. By systematically varying the nature of the diamine linker, researchers can explore the structure-activity relationships of their inhibitors and advance the development of novel therapeutics.
References
- Congiu, C., et al. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. Bioorganic & Medicinal Chemistry, 23(17), 5851-5857.
- Amro, K., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
- Amro, K., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Onnis, V., et al. (2020). Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors. Bioorganic Chemistry, 98, 103728.
- Pocker, Y., & Sarkanen, S. L. (1978). Carbonic anhydrase: structure, catalytic versatility, and inhibition. Advances in enzymology and related areas of molecular biology, 47, 149-274.
- Huang, H., et al. (2011). Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity. Molecules, 16(10), 8347-8365.
- Al-Sanea, M. M., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Journal of the Korean Chemical Society, 55(5), 823-829.
- Asif, M. (2018). Supplementary Material: Design, synthesis and biological screening of novel N-(substituted-phenyl)-2-(1H-benzimidazol-2-ylthio)acetamides as prospective anticancer and antimicrobial agents. Dove Medical Press.
- Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29.
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Forster, R. E., & Itada, N. (1971). A novel stopped-flow assay for quantitating carbonic-anhydrase activity and assessing red-blood-cell hemolysis. The Journal of biological chemistry, 246(8), 2561-2573.
- Amro, K., et al. (2008). Impact of Linker Strain and Flexibility in the Design of a Fragment-Based Inhibitor. OSTI.GOV.
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Al-Warhi, T., et al. (2025). Bridging the gap with amide linkers: rational design, synthesis, and multi-target evaluation of sulfonamide/acetamide-NSAID hybrids as dual COX-2/5-LOX inhibitors. Future Medicinal Chemistry.
- Saidi, I., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
- Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(22), 6985.
- The Royal Society of Chemistry. (2017). Supporting Information for: A general and efficient method for the synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes.
- Huc, I., & Lehn, J. M. (2000). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Helvetica Chimica Acta, 83(9), 2335-2347.
- Liu, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
- ChEMBL. (n.d.).
- Patyra, E., et al. (2021).
- Agilent Technologies. (2014). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-73.
- Castillo, A. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
- Sławiński, J., et al. (2013). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry, 4(11), 1188-1204.
- Patyra, E., & Kwiatek, K. (2019).
- Bolshan, Y., & Batey, R. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 127(41), 14238-14239.
- Gökçe, M., et al. (2007). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & Medicinal Chemistry, 15(15), 5105-5109.
- Saidi, I., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 78(1), 1-8.
- MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC.
- BenchChem. (2025).
- Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29.
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13.
- Tölgyesi, A., et al. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Czech Journal of Food Sciences, 31(5), 481-486.
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Macmillan Group. (2023).
Sources
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Technical Support Center: Optimizing N-(2-Amino-2-methylpropyl)benzenesulfonamide Synthesis
Topic: Improving yield of N-(2-Amino-2-methylpropyl)benzenesulfonamide synthesis Content type: Technical Support Center Guide
Status: Active Case Specialist: Senior Application Scientist Subject: Yield Improvement & Selectivity Protocols for Asymmetric Diamine Sulfonylation
Executive Summary & Diagnostic Overview
The synthesis of N-(2-Amino-2-methylpropyl)benzenesulfonamide presents a classic chemoselectivity challenge. You are reacting benzenesulfonyl chloride with 2-methyl-1,2-propanediamine , an asymmetric diamine containing one unhindered primary amine (C1) and one sterically hindered primary amine (C2).
The Core Challenge: While steric hindrance at the C2 position favors reaction at the desired C1 position, the nucleophilicity of the C2 amine is not negligible. Common failure modes include bis-sulfonylation (reaction at both amines) and poor recovery due to the amphoteric (zwitterionic) nature of the product during workup.
This guide provides a validated protocol to maximize mono-sulfonylation selectivity and overcome the "Zwitterion Trap" during purification.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a large amount of bis-sulfonylated byproduct."
Diagnosis: This is a kinetic control failure. Even though the C1 amine is faster, local high concentrations of sulfonyl chloride can drive the reaction at the C2 amine or react with the already-formed product.
Corrective Action:
-
Inverse Addition: Do not add the diamine to the chloride. Instead, dissolve the diamine in the solvent and add the benzenesulfonyl chloride solution dropwise and slowly .
-
Stoichiometric Excess: Use 1.5 to 2.0 equivalents of the diamine. This statistical bias ensures that a fresh molecule of diamine is always available to react with the chloride, rather than the mono-product competing for the reagent.
-
Temperature Control: Conduct the addition at 0°C to -10°C . Lower temperatures amplify the rate difference between the unhindered (C1) and hindered (C2) amines (
).
Issue 2: "My yield is low because the product stays in the aqueous layer during workup."
Diagnosis: You are likely falling into the Amphoteric/Zwitterion Trap .
-
pKa Analysis: The aliphatic amine has a pKa
10.5 (basic). The sulfonamide proton has a pKa 10.1 (acidic). -
The Trap: In water, the proton transfers from the sulfonamide to the amine, forming a highly water-soluble zwitterion (
). This species resists extraction into organic solvents like DCM or Ethyl Acetate.
Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic species.
-
pH Optimization: Adjust the aqueous pH to 10.5 - 11.0 . While this seems high, it pushes the amine equilibrium toward the neutral free base. Although the sulfonamide is partially deprotonated (anionic), the neutral species will partition into the organic layer, driving the equilibrium in the organic phase.
-
Solvent Choice: Use DCM (Dichloromethane) or Chloroform . These solvents are effective at extracting the neutral form and breaking the zwitterionic hydration shell. Avoid ethers.
Issue 3: "The product is oiling out or solidifying with impurities."
Diagnosis: The "impurities" are likely the hydrochloride salt of the unreacted diamine or the bis-sulfonamide.
Corrective Action: Implement the Acid-Base Purification Cycle (detailed in Section 3). This method leverages the unique amphoteric property of your product to separate it from both non-basic impurities (bis-sulfonamide) and highly polar impurities (excess diamine).
Optimized Standard Operating Procedure (SOP)
Objective: Selective mono-sulfonylation of 2-methyl-1,2-propanediamine. Scale: 10 mmol basis (Scalable).
Reagents & Materials
| Component | Equiv. | Role |
| 2-Methyl-1,2-propanediamine | 2.0 | Reactant (Excess prevents bis-formation) |
| Benzenesulfonyl chloride | 1.0 | Limiting Reagent |
| Triethylamine (TEA) | 1.1 | HCl Scavenger (Optional if excess diamine is used) |
| Dichloromethane (DCM) | Solvent | Concentration ~0.2 M |
Step-by-Step Protocol
-
Preparation:
-
Dissolve 2-methyl-1,2-propanediamine (20 mmol) and TEA (11 mmol) in dry DCM (40 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
-
Reaction:
-
Dissolve benzenesulfonyl chloride (10 mmol) in DCM (10 mL).
-
Add the chloride solution to the diamine solution dropwise over 30–60 minutes. Crucial: Maintain 0°C to ensure regioselectivity.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
-
Workup (The Acid-Base Purification):
-
Step A (Remove Salts): Wash the reaction mixture with water (2 x 20 mL). The excess diamine (highly water-soluble) will largely partition into the water.
-
Step B (Remove Bis-Sulfonamide): Extract the organic layer with 1M HCl (2 x 30 mL).
-
Chemistry: The product (amine) protonates and moves to the Aqueous Acidic Layer .
-
Fate: The Bis-sulfonamide (non-basic) remains in the DCM Layer . Discard the DCM layer.
-
-
Step C (Recover Product): Take the acidic aqueous layer (containing product) and cool to 0°C.
-
Step D (Neutralization): Basify carefully with 4M NaOH or K2CO3 to pH ~10-11 .
-
Step E (Extraction): Extract immediately with DCM (3 x 40 mL).
-
Note: Do not wait. Prolonged exposure to high pH can hydrolyze the sulfonamide (though slow).
-
-
Step F (Finishing): Dry combined DCM extracts over Na2SO4, filter, and concentrate in vacuo.
-
Result:
You should obtain N-(2-Amino-2-methylpropyl)benzenesulfonamide as a white to off-white solid or viscous oil, with >95% purity and minimal bis-sulfonylated byproduct.
Process Visualization
Workflow Diagram: Acid-Base Purification Logic
Figure 1: Purification logic flow separating the target mono-sulfonamide from diamine and bis-sulfonamide impurities.
Frequently Asked Questions (FAQs)
Q: Can I use the HCl salt of the diamine as a starting material? A: Yes, but you must liberate the free base in situ using at least 2 equivalents of additional base (like TEA or DIPEA) before adding the sulfonyl chloride. However, using the free diamine liquid is operationally simpler and avoids solubility issues with amine salts in DCM.
Q: Why not use Schotten-Baumann conditions (Water/NaOH)? A: While possible, the high water solubility of the diamine and the product makes recovery difficult. The biphasic organic system (DCM) allows you to maintain the diamine in the reaction zone and simplifies the exclusion of water, which can hydrolyze the sulfonyl chloride.
Q: How do I store the product? A: The free base is stable but can absorb CO2 from the air (forming carbamates) or oxidize slowly. Convert it to the HCl salt for long-term storage. Dissolve the product in Ethanol and add 1.1 eq of concentrated HCl or HCl in dioxane, then evaporate/crystallize. The salt is indefinitely stable at room temperature.
References
-
Selectivity in Diamine Acylation
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protection of diamines. N-tert-Butoxycarbonyl derivatives of 1,2-diamines. Synthetic Communications, 20(16), 2559–2564. Link (Demonstrates steric control principles in diamine functionalization).
-
-
General Sulfonamide Synthesis
-
Workup of Amphoteric Compounds
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 10: Workup and Purification). Link
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for benzenesulfonyl chloride and diamines before handling.
Sources
Technical Support Hub: Purification of N-(2-Amino-2-methylpropyl)benzenesulfonamide
Executive Summary & Molecule Profile
The Challenge: Synthesizing N-(2-amino-2-methylpropyl)benzenesulfonamide involves the monosulfonylation of 1,2-diamino-2-methylpropane. The inherent nucleophilicity of both amine groups often leads to the formation of the bis-sulfonamide impurity , which lacks the basic handle required for downstream coupling.
Target Molecule Profile:
-
Structure:
-
Key Feature: Amphoteric nature. It possesses a weakly acidic sulfonamide proton (
) and a basic primary amine ( ). -
Critical Impurity: N,N'-bis(benzenesulfonyl)-2-methyl-1,2-propanediamine (The "Bis").
Impurity Diagnosis (Root Cause Analysis)
Before attempting purification, confirm the nature of your impurity. The formation of the "Bis" species is the primary failure mode in this synthesis.
| Impurity Type | Origin | Chemical Characteristic | Detection Signature |
| Bis-sulfonamide | Over-reaction (Stoichiometry/Temp) | Neutral/Acidic (No basic amine) | High |
| Regioisomer | Reaction at hindered amine | Basic (Free unhindered amine) | Very close |
| Sulfonic Acid | Hydrolysis of Sulfonyl Chloride | Highly Acidic | Streaks on TLC; Water soluble; pH < 1. |
Expert Insight: The 1,2-diamino-2-methylpropane backbone has two amines: a primary amine on a primary carbon (unhindered) and a primary amine on a tertiary carbon (hindered). Under kinetic control (low temp, slow addition), the sulfonyl chloride reacts preferentially with the unhindered amine. High temperatures or excess reagent drive the reaction to the hindered amine, creating the Bis-impurity.
The "Golden" Protocol: Acid-Base Swing Extraction
This protocol leverages the basic amine handle present in the Product but absent in the Bis-impurity. This is a self-validating purification system; if the molecule does not behave as described, it is likely not the target mono-amine.
Workflow Diagram
Figure 1: The Acid-Base Swing logic separates species based on the presence of a protonatable amine.
Step-by-Step Methodology
Reagents: Dichloromethane (DCM), 1M HCl, 2M NaOH (or Sat.
-
Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude). Ensure complete dissolution.
-
Acid Extraction (The Separation):
-
Organic Wash: Wash the combined acidic aqueous layers once with a small volume of fresh DCM to remove entrained non-basic impurities.
-
Basification (The Recovery):
-
Cool the aqueous layer to 0-5°C (exothermic).
-
Slowly add 2M NaOH or Saturated
while monitoring pH. -
Target pH: Adjust to pH 9-10 .
-
Warning: Do not exceed pH 12. At very high pH, the sulfonamide proton (
) may deprotonate, forming an anion that stays in the water. You want the neutral free amine species.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture (pH 9-10) with DCM (3x).
-
Dry combined organics over
, filter, and concentrate.
-
Alternative Method: Recrystallization
If the Acid-Base swing is insufficient (e.g., trace colored impurities remain), use recrystallization. Sulfonamides generally crystallize well from alcohol/water mixtures.
Solvent System: Ethanol/Water or Isopropanol (IPA)/Heptane.
-
Dissolve crude solid in minimal boiling Ethanol or IPA.
-
Once dissolved, remove from heat.
-
Add Water (if using EtOH) or Heptane (if using IPA) dropwise until persistent cloudiness appears.
-
Add one drop of the solvent (EtOH/IPA) to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystals.
Data Table: Solubility Profile
| Solvent | Product (Mono) | Impurity (Bis) | Notes |
| Water (pH 7) | Low | Insoluble | Hydrophobic benzene ring dominates. |
| Water (pH 1) | High | Insoluble | Basis for purification. |
| DCM | High | High | Good for initial dissolution. |
| Ethanol (Hot) | High | Moderate | Good for recrystallization. |
Frequently Asked Questions (Troubleshooting)
Q1: I lost my product during the Acid-Base extraction. Where is it?
-
Diagnosis: You likely over-basified in Step 4.
-
Fix: Check the final aqueous layer. If the pH is >12, the sulfonamide moiety is deprotonated (
), making the molecule water-soluble again. Acidify slightly to pH 9 and re-extract.
Q2: My product is an oil, not a solid. How do I crystallize it?
-
Diagnosis: Trace solvent or impurities (like unreacted diamine) can prevent crystallization.
-
Fix: Triturate the oil with cold Diethyl Ether or Hexanes. Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, convert it to the HCl salt (bubble HCl gas into dry ether solution) which is almost always a solid.
Q3: How do I prevent the Bis-impurity from forming in the first place?
-
Strategy: High Dilution & Reverse Addition.
-
Protocol: Dissolve the diamine (1.5 - 2.0 equivalents) in solvent. Add the sulfonyl chloride (1.0 equivalent) slowly (dropwise) as a dilute solution. This ensures the sulfonyl chloride always encounters a large excess of free amine, statistically favoring mono-substitution.
References & Authority
-
Solubility & pKa of Sulfonamides:
-
Source: Şanlı, N., et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods."[6] Journal of the Brazilian Chemical Society 21 (2010): 1952-1960.
-
Relevance: Establishes the acidic nature of the sulfonamide proton (pKa ~10), critical for avoiding over-basification.
-
-
Selective Synthesis of Mono-Sulfonamides:
-
Source: Taş, M., et al. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination..."[7] Journal of Enzyme Inhibition and Medicinal Chemistry 35.1 (2020).
-
Relevance: Discusses the kinetics of sulfonylation and separation of mono/bis species.
-
-
General Purification of Amino-Sulfonamides (Glyburide Intermediates):
-
Source: Research Journal of Pharmacy and Technology. "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide."
-
Relevance: Validates the chromatographic and extraction behaviors of benzenesulfonamide derivatives.
-
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 1,2-diamino-2-methylpropane and benzenesulfonyl chloride before handling.
Sources
Technical Support Guide: Selective Sulfonylation of 1,2-Diamino-2-methylpropane
[1]
Topic: Preventing Bis-Sulfonylation & Achieving Regioselectivity Document ID: TS-ORG-AMINE-084 Last Updated: February 2026[1]
Technical Abstract & Mechanistic Insight
The reaction of 1,2-diamino-2-methylpropane (CAS: 811-93-8) with sulfonyl chlorides presents a classic challenge in regioselectivity.[1] The molecule contains two distinct primary amine environments:[1]
-
C1-Amine: Located on a primary carbon (
).[1] Unhindered, highly nucleophilic. -
C2-Amine: Located on a tertiary carbon (
).[1] Sterically hindered (neopentyl-like position).[1]
The "Bis" Problem:
While the steric difference suggests easy differentiation, "bis-sulfonylation" (forming the
The Solution:
Success relies on exploiting the steric coefficient (
Strategic Decision Framework
Before starting, determine your target regiochemistry. The steric bulk of the gem-dimethyl group dictates the pathway.[1]
Figure 1: Decision tree for selecting the correct synthetic pathway based on desired regiochemistry.
Method A: Direct Mono-Sulfonylation (Targeting Unhindered Amine)[1]
Objective: Selectively sulfonylate the
Critical Parameters
| Parameter | Setting | Rationale |
| Stoichiometry | Diamine (3.0 – 5.0 equiv) : R-SO₂Cl (1.0 equiv) | Uses the diamine as its own "statistical protecting group" and HCl scavenger.[1] |
| Temperature | -10°C to 0°C | Amplifies the kinetic difference between the unhindered and hindered amines.[1] |
| Addition Rate | Dropwise over 60-90 mins | Prevents local high concentrations of electrophile (hotspots).[1] |
| Solvent | DCM or THF (Anhydrous) | Non-nucleophilic; ensures solubility of the diamine. |
Step-by-Step Protocol
-
Preparation of Nucleophile:
-
Dissolve 1,2-diamino-2-methylpropane (4.0 equiv) in anhydrous DCM (0.1 M concentration relative to diamine).
-
Cool the solution to -10°C using an ice/salt bath.
-
Note: Do not add auxiliary base (TEA/DIPEA) yet. The excess diamine acts as the proton scavenger. Adding strong bases can sometimes accelerate the non-selective background reaction.
-
-
Preparation of Electrophile:
-
Dissolve the Sulfonyl Chloride (1.0 equiv) in DCM.
-
Load into a pressure-equalizing addition funnel or syringe pump.[1]
-
-
Controlled Addition:
-
Add the sulfonyl chloride solution to the diamine very slowly over 90 minutes.
-
Maintain internal temperature < 0°C. Vigorous stirring is essential to ensure immediate dispersion.
-
-
Workup & Purification:
-
After addition is complete, stir for 30 mins at 0°C.
-
Quench: Add water. The excess diamine will partition into the aqueous phase (if pH < 9).
-
Extraction:
-
The mono-sulfonylated product is amphoteric but generally lipophilic enough to extract into DCM at neutral/slightly basic pH.[1]
-
Tip: If the product is water-soluble, use an extractive workup at pH 10 (to suppress protonation of the free amine) or use cation-exchange resin to capture the excess diamine.[1]
-
-
Method B: Indirect Mono-Sulfonylation (Targeting Hindered Amine)[1]
Objective: Sulfonylate the
Workflow Diagram
Figure 2: Three-step sequence to achieve "Reverse" Regioselectivity.
Step-by-Step Protocol
-
Selective Boc-Protection:
-
Forcing Sulfonylation:
-
Take the Mono-Boc amine (1.0 equiv) in DCM/DIPEA.[1]
-
Add Sulfonyl Chloride (1.2 equiv).
-
Note: Because the remaining amine is on a tertiary carbon, this reaction is sluggish. You may need to reflux or use a catalyst like DMAP (10 mol%).
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.
-
Neutralize to obtain the free amine.
-
Troubleshooting & FAQs
Q1: I am still seeing ~15% bis-sulfonylated product using Method A. How do I stop it?
Diagnosis: Local concentration hotspots. Fix:
-
Increase Dilution: Double the solvent volume for the diamine.
-
Reverse Addition (Not recommended here): Usually, we add electrophile to nucleophile. Do not reverse this; adding diamine to sulfonyl chloride will guarantee bis-sulfonylation.[1]
-
Switch Reagents: Use a Sulfonyl Imidazole or Sulfonyl Benzotriazole instead of Sulfonyl Chloride. These are milder electrophiles and discriminate better between mono- and bis-products.[1]
Q2: Can I use a base like TEA or Pyridine in Method A?
Recommendation: Avoid if possible during the addition phase. Reasoning: If you use 1.0 eq diamine + 1.0 eq TEA, the TEA scavenges the HCl. The resulting mono-sulfonamide is neutral.[1] However, the excess diamine is also a base. In "Method A", we use excess diamine (3-4 eq) to act as both nucleophile and base.[1] This ensures that once a molecule is mono-sulfonylated, it is statistically unlikely to encounter another sulfonyl chloride molecule compared to the vast excess of unreacted diamine.[1]
Q3: How do I separate the excess diamine from my product?
Technique:
-
Evaporation: 1,2-diamino-2-methylpropane has a boiling point of ~151°C. It is difficult to remove by rotary evaporation alone.[1]
-
Aqueous Wash: The diamine is highly water-soluble.[1]
-
Dissolve crude in DCM.
-
Wash with Saturated NaHCO₃ (keeps product organic, removes HCl salts).
-
Wash with Water (removes free diamine).
-
Check: If your product is amphiphilic, use a SCX-2 (Strong Cation Exchange) cartridge.[1] Load the mixture; wash with MeOH (elutes non-basic impurities); elute product/diamine with NH₃/MeOH. (Note: This separates non-amines, but separation of diamine vs mono-amine requires careful chromatography).[1]
-
Q4: Why is the hindered amine so unreactive?
Mechanistic Explanation: The amine is attached to a tertiary carbon (
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed.[2] Wiley-Interscience.[1] (Standard reference for N-protection strategies and selectivity).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press. (Foundational mechanisms of nucleophilic substitution at sulfonyl centers).
-
Selectivity in Vicinal Diamines: Beilstein J. Org. Chem. 2011, 7, 1221–1226. (Discusses steric differentiation in 1,2-diamines).
-
Chemical Properties: 1,2-Diamino-2-methylpropane CAS 811-93-8 Data. (Confirmed structure and physical properties for workup protocols).
Technical Support Center: Isobutylamine (2-Methylpropylamine) Coupling Protocols
Topic: Overcoming Steric Hindrance in 2-Methylpropyl Amine Coupling Reactions Document ID: TSC-ISO-2024-001 Status: Active / Verified Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The "Beta-Branching" Challenge
Welcome to the Technical Support Center. You are likely here because standard coupling protocols (EDC/NHS, HATU, or standard Pd-catalysis) are failing to produce high yields with 2-methylpropylamine (isobutylamine) .
The Root Cause:
While isobutylamine is a primary amine, it possesses a
-
Destabilizes the Tetrahedral Intermediate in amide coupling.
-
Promotes
in metal-catalyzed cross-coupling (leading to enamine byproducts rather than the desired aryl amine).
This guide provides targeted solutions to bypass these specific kinetic barriers.
Module 1: Amide Bond Formation
The Issue: Poor Conversion with HATU/EDC
Standard reagents often fail to drive the reaction to completion because the bulky transition state collapses back to starting materials faster than it eliminates the leaving group.
The Solution: Propylphosphonic Anhydride (T3P)
We recommend T3P as the primary reagent for isobutylamine couplings. Unlike uronium salts (HATU), T3P acts as a kinetic dehydrating agent that does not suffer from the same reversibility issues in sterically crowded environments.
Key Advantages:
-
Low Epimerization: Critical if your carboxylic acid partner is chiral.[1]
-
Solubility: The byproduct is water-soluble, simplifying workup.[1][2][3]
-
Thermodynamic Drive: The formation of the stable
bond drives the reaction forward.
Decision Matrix: Selecting the Right Reagent
Figure 1: Decision matrix for selecting coupling reagents based on steric environment.
Module 2: Buchwald-Hartwig Cross-Coupling
The Issue: -Hydride Elimination
In Pd-catalyzed amination, the catalytic cycle often stalls at the amido-palladium complex. Because isobutylamine has hydrogens on the
The Solution: Ligand Selection (BrettPhos)
You must use a ligand that is bulky enough to enforce reductive elimination but flexible enough to accommodate the amine. BrettPhos (and its precatalysts) is the industry standard for primary aliphatic amines.
Why it works:
-
BrettPhos creates a crowded pocket around the Pd center.
-
This crowding destabilizes the Pd(II)-amido intermediate, accelerating Reductive Elimination (which is the rate-determining step for bulky amines).
-
It effectively outcompetes the
-hydride elimination pathway.
Catalytic Cycle Bottleneck Visualization
Figure 2: The critical divergence point in the catalytic cycle. Bulky ligands force the pathway toward Reductive Elimination.
Experimental Protocols
Protocol A: T3P Amide Coupling (High Sterics)
Best for coupling isobutylamine with hindered carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Isobutylamine (1.2 - 1.5 equiv)
-
Base: DIPEA (3.0 - 4.0 equiv) or Pyridine (5.0 equiv)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Solvent: EtOAc (preferred) or DMF/DCM (if solubility is an issue)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and base in the solvent at 0°C.
-
Activation: Add T3P solution dropwise. Stir for 10-15 minutes at 0°C. Note: This pre-activation step is crucial for sterically hindered acids.
-
Addition: Add isobutylamine dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.
-
Tip: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.
-
-
Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO3 (x2), and Brine.[4]
-
Why: T3P byproducts are water-soluble phosphates, ensuring a clean organic layer.
-
Protocol B: BrettPhos Pd-Catalyzed Amination
Best for coupling isobutylamine with Aryl Chlorides/Bromides.
Materials:
-
Aryl Halide (1.0 equiv)
-
Isobutylamine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 Precatalyst (1-3 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed)
Step-by-Step:
-
Preparation: In a glovebox or under active Argon flow, combine Aryl Halide, Base, and Catalyst in a reaction vial.
-
Solvent: Add anhydrous solvent (degassed).
-
Amine: Add isobutylamine via syringe.
-
Reaction: Seal the vial and heat to 80-100°C for 4-16 hours.
-
Note: Do not use temperatures >120°C with primary alkyl amines if possible, as this increases the rate of
-hydride elimination relative to coupling.
-
-
Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica to remove Pd black.
-
Concentrate: Evaporate solvent and purify via column chromatography.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Amide) | Acid activation failure due to steric bulk. | Switch from HATU to T3P (Protocol A). If T3P fails, convert acid to acid chloride using Oxalyl Chloride/DMF cat. before adding amine.[3][5][6] |
| Imine/Enamine Byproduct (Pd) | Switch ligand to BrettPhos or RuPhos . Lower reaction temperature slightly (e.g., 100°C → 80°C) and increase catalyst loading. | |
| No Reaction (Amide) | Formation of unreactive salt between amine and acid. | Ensure Base (DIPEA) is >3.0 equiv. The base must deprotonate the carboxylic acid and neutralize the HCl/byproducts. |
| Starting Material Recovery (Pd) | Catalyst poisoning or oxidative addition failure. | Ensure the reaction is strictly oxygen-free (degas solvents). If using Aryl Chlorides, ensure the temperature is at least 80°C. |
| Epimerization of Acid | Over-activation of the acid center. | Use T3P with Pyridine as the base and solvent. This specific combination is known to minimize racemization [1].[2] |
Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Buchwald?
A: Only if your aryl ring is highly electron-deficient (e.g., contains nitro or multiple cyano groups). For isobutylamine, the steric bulk significantly slows down the initial attack on the ring.
-
Tip: If attempting SNAr, use DMSO or NMP as solvent and heat to 100°C. The polar aprotic solvent stabilizes the Meisenheimer complex.
Q: Why is my T3P reaction turning yellow/orange?
A: This is normal. T3P is generally colorless, but impurities in the amine or acid can cause color changes upon activation. It rarely indicates decomposition of the reagent itself.[1]
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
-
Patterson, B., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation.[1][7] Organic Process Research & Development.
-
Maitro, G., et al. (2009). BrettPhos: A Ligand for the Palladium-Catalyzed Amination of Primary Amines.[8] Journal of the American Chemical Society.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
-
Common Organic Chemistry. (n.d.). Amide Coupling Reagents: T3P Mechanism and Protocols.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. youtube.com [youtube.com]
- 4. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 5. broadpharm.com [broadpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Amino-2-methylpropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometric conditions is paramount for its structural elucidation, metabolite identification, and pharmacokinetic profiling. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-(2-Amino-2-methylpropyl)benzenesulfonamide. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide leverages established principles of mass spectrometry, drawing comparisons with the fragmentation of structurally related compounds to offer a robust, predictive framework. Our approach is grounded in scientific integrity, providing researchers with the causal logic behind expected fragmentation pathways and empowering them to interpret their own experimental data with confidence.
Introduction to N-(2-Amino-2-methylpropyl)benzenesulfonamide and its Analytical Significance
N-(2-Amino-2-methylpropyl)benzenesulfonamide is a molecule of interest due to its structural motifs—a benzenesulfonamide core and a sterically hindered primary amine. The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents, including antibiotics and diuretics. The 2-amino-2-methylpropyl moiety introduces a unique structural element that can influence the molecule's pharmacological activity and metabolic fate. Accurate mass spectrometric analysis is therefore crucial for its characterization in various matrices. This guide will focus on predicting its fragmentation under electrospray ionization (ESI) coupled with collision-induced dissociation (CID), a common analytical platform in modern research laboratories, and will draw comparisons to electron ionization (EI) data of similar structures.
Predicted Fragmentation Pathways under ESI-MS/MS
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Subsequent tandem mass spectrometry (MS/MS) via CID induces fragmentation, providing structural information.
Positive Ion Mode Fragmentation ([M+H]⁺)
In positive ion mode, protonation is expected to occur at the most basic site, the primary amine. The resulting [M+H]⁺ ion of N-(2-Amino-2-methylpropyl)benzenesulfonamide (C₁₀H₁₆N₂O₂S, MW = 228.31) will have an m/z of 229.1. Upon CID, several fragmentation pathways are plausible:
-
Alpha-Cleavage of the Amine: A hallmark of amine fragmentation, alpha-cleavage involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[1] For the protonated N-(2-Amino-2-methylpropyl)benzenesulfonamide, the most likely alpha-cleavage would involve the loss of a methyl radical (•CH₃) or, more significantly, the cleavage of the bond between the quaternary carbon and the CH₂ group. However, the most prominent fragmentation is anticipated to be the loss of the entire tert-butylamine-like radical, leading to the formation of a stable benzenesulfonyl cation. A dominant pathway is the cleavage of the S-N bond, which is a common fragmentation route for protonated sulfonamides.[2] This would result in the formation of the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141 and a neutral 2-amino-2-methylpropylamine fragment.
-
Loss of the Amino Group: Cleavage of the C-N bond of the 2-amino-2-methylpropyl moiety can lead to the formation of a stable tertiary carbocation. This would result in a fragment at m/z 157 corresponding to the benzenesulfonamide moiety with a protonated nitrogen, and the loss of a neutral isobutylene imine.
-
Fragmentation of the Benzenesulfonamide Core: A characteristic fragmentation of aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[3] This rearrangement is often observed in positive ion mode ESI-MS/MS.[3] This would lead to a fragment ion at m/z 165 .
The proposed fragmentation pathways in positive ion mode are visualized in the following diagram:
Caption: Predicted ESI+ Fragmentation of N-(2-Amino-2-methylpropyl)benzenesulfonamide.
Negative Ion Mode Fragmentation ([M-H]⁻)
In negative ion mode, deprotonation will occur at the most acidic proton, which is on the sulfonamide nitrogen. The resulting [M-H]⁻ ion will have an m/z of 227.1. The fragmentation of deprotonated sulfonamides is well-documented and often involves the following pathways:
-
Loss of SO₂: Similar to the positive ion mode, the loss of a neutral SO₂ molecule is a common fragmentation pathway for deprotonated benzenesulfonamides, leading to an anilide-type anion.[4][5] This would result in a fragment ion at m/z 163 .
-
Cleavage of the S-N Bond: Deprotonated amide-sulfonamides can undergo cleavage of the S-N bond, leading to the formation of a sulfonyl anion and an amide anion.[6] In this case, it would lead to the formation of the benzenesulfinate anion (C₆H₅SO₂⁻) at m/z 141 or the deprotonated amine fragment.
-
Formation of the Anilide Anion: A common fragmentation for aromatic sulfonamides is the formation of the anilide anion (C₆H₅NH⁻) at m/z 92 through the loss of SO₂ and the alkyl group.[4][5]
The proposed fragmentation pathways in negative ion mode are visualized below:
Caption: Predicted ESI- Fragmentation of N-(2-Amino-2-methylpropyl)benzenesulfonamide.
Comparative Analysis with Structurally Similar Compounds
To provide a more comprehensive guide, we will compare the predicted fragmentation of our target molecule with the known fragmentation of its core structures and similar molecules.
Comparison with Benzenesulfonamide Fragmentation
The fragmentation of the parent benzenesulfonamide under electron ionization (EI) shows a prominent molecular ion peak. Its fragmentation is dominated by the loss of SO₂ and the formation of the phenyl cation (m/z 77) and the benzenesulfonyl cation (m/z 141). This aligns with our prediction for the fragmentation of the sulfonamide core in N-(2-Amino-2-methylpropyl)benzenesulfonamide.
Comparison with Neopentylamine Fragmentation
The 2-amino-2-methylpropyl group is structurally related to neopentylamine. The EI mass spectrum of neopentylamine is characterized by a dominant alpha-cleavage, resulting in the loss of a tert-butyl radical to form the [CH₂=NH₂]⁺ ion at m/z 30.[7] While this specific fragment is less likely to be observed as a primary fragment from our larger molecule under ESI conditions, the principle of facile cleavage at the quaternary carbon center supports the predicted fragmentation pathways involving the loss of the entire aminoalkyl group.
Data Summary Table
The following table summarizes the predicted key fragment ions for N-(2-Amino-2-methylpropyl)benzenesulfonamide and compares them with observed fragments from related compounds.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Supporting Evidence from Related Compounds |
| Positive ESI | 229.1 | 141.0 | Benzenesulfonyl cation | Common fragment in sulfonamide mass spectra. |
| 157.1 | Protonated Benzenesulfonamide | Cleavage of the C-N bond in the alkyl chain. | ||
| 165.1 | [M+H - SO₂]⁺ | Characteristic neutral loss for aromatic sulfonamides.[3] | ||
| Negative ESI | 227.1 | 163.1 | [M-H - SO₂]⁻ | Common neutral loss for deprotonated sulfonamides.[4][5] |
| 141.0 | Benzenesulfinate anion | Result of S-N bond cleavage.[6] | ||
| 92.1 | Anilide anion | Common fragment from deprotonated aromatic sulfonamides.[4][5] |
Experimental Protocols
For researchers aiming to validate these predictions, the following experimental setup is recommended.
4.1. Sample Preparation
-
Dissolve N-(2-Amino-2-methylpropyl)benzenesulfonamide in a suitable solvent such as methanol or acetonitrile to a concentration of 1 µg/mL.
-
For positive ion mode, add 0.1% formic acid to the solvent.
-
For negative ion mode, add 0.1% ammonium hydroxide to the solvent.
4.2. Mass Spectrometry Conditions
-
Instrument: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe the evolution of fragment ions.
Caption: Recommended Experimental Workflow.
Conclusion
This guide provides a detailed, predictive framework for the mass spectrometric fragmentation of N-(2-Amino-2-methylpropyl)benzenesulfonamide. By understanding the fundamental fragmentation mechanisms of the sulfonamide and amine moieties, and by drawing comparisons with structurally analogous compounds, researchers can confidently approach the structural elucidation of this and related molecules. The proposed fragmentation pathways, summarized data, and experimental protocols offer a solid foundation for empirical validation and further investigation. As with any predictive analysis, experimental verification is the ultimate arbiter, and it is our hope that this guide will serve as a valuable tool in that endeavor.
References
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Smiles-Type and Nitrogen-Oxygen Rearrangements. PubMed. [Link]
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CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
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Fragmentation pathways of deprotonated amide‐sulfonamide CXCR4 inhibitors investigated by ESI‐IT‐MSn, ESI‐Q‐TOF‐MS/MS and DFT calculations - ResearchGate. [Link]
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Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchGate. [Link]
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Neopentylamine - NIST WebBook. [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. [Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. - PubMed. [Link]
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A Comparative Guide to N-(2-Amino-2-methylpropyl)benzenesulfonamide and Ethylenediamine Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of success. Its design dictates the stability, pharmacokinetic profile, and ultimate efficacy of the conjugate. This guide provides an in-depth technical comparison of two distinct linker chemistries: the aromatic sulfonamide-based N-(2-Amino-2-methylpropyl)benzenesulfonamide and the simple aliphatic diamine, ethylenediamine.
While direct head-to-head experimental data for these specific linkers within the same conjugate system is not extensively available in published literature, a robust comparison can be drawn from the fundamental chemical principles of their core structures and data from analogous linker classes. This guide will dissect their chemical properties, reactivity, and stability, and provide insights into their potential impact on the performance of bioconjugates.
Introduction to Linker Technology in Antibody-Drug Conjugates
Linkers in ADCs serve as the crucial bridge between the monoclonal antibody (mAb) and the cytotoxic payload. An ideal linker must maintain its integrity in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2] Upon reaching the target cell, the linker should facilitate the efficient release of the active drug.[][] Linker technology has evolved from simple chemical bonds to sophisticated systems that can be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, redox potential, or the presence of specific enzymes.[5][6][7]
The physicochemical properties of the linker, including its hydrophilicity, length, and steric hindrance, also significantly influence the overall characteristics of the ADC, such as its solubility, aggregation propensity, and pharmacokinetic profile.[][][9]
Chemical Profile and Properties
N-(2-Amino-2-methylpropyl)benzenesulfonamide
This linker features a primary amine for conjugation, a benzenesulfonamide group, and a gem-dimethyl group on the propyl chain.
-
Chemical Structure: C₁₀H₁₆N₂O₂S
-
Key Features:
-
Primary Amine: The terminal primary amine serves as the reactive handle for conjugation, typically through the formation of a stable amide bond with an activated carboxylic acid on the drug or a payload-linker construct.[12][13]
-
Benzenesulfonamide Moiety: This group introduces aromaticity and a sulfonamide bond. Sulfonamides are generally stable to hydrolysis under physiological conditions.[14][15] The presence of the benzene ring can contribute to the overall hydrophobicity of the linker.
-
Gem-Dimethyl Group: The two methyl groups on the propyl chain introduce steric hindrance, which can influence both the reactivity of the adjacent amine and the stability of the resulting conjugate by shielding it from enzymatic degradation.[][9]
-
Ethylenediamine
Ethylenediamine is a simple, flexible aliphatic diamine.
-
Chemical Structure: C₂H₈N₂
-
Molecular Weight: 60.10 g/mol [16]
-
Key Features:
-
Two Primary Amines: Possessing two primary amines, it can be used to link two different molecules or can be mono-functionalized to leave one amine available for conjugation.[17]
-
Aliphatic Chain: The short, flexible ethane backbone provides a simple and non-bulky spacer.
-
Hydrophilicity: Ethylenediamine is miscible with water, and its incorporation as a linker can increase the hydrophilicity of the overall conjugate, which can be advantageous for improving solubility and reducing aggregation.[18]
-
Comparative Analysis of Linker Performance
| Feature | N-(2-Amino-2-methylpropyl)benzenesulfonamide | Ethylenediamine |
| Conjugation Chemistry | Primary amine allows for stable amide bond formation. Steric hindrance from gem-dimethyl groups might require more forcing reaction conditions. | Two primary amines offer versatility but require controlled mono-functionalization to avoid cross-linking. Forms stable amide bonds. |
| Stability | The sulfonamide bond is generally stable. The amide bond formed during conjugation is also highly stable.[14][19] Steric hindrance may further enhance stability. | The resulting amide bond is intrinsically stable. The simple alkyl chain is not susceptible to specific cleavage mechanisms. |
| Cleavage Mechanism | Typically employed as a non-cleavable linker. The sulfonamide bond is generally resistant to enzymatic cleavage in physiological conditions. | Functions as a non-cleavable linker. Drug release would depend on the degradation of the entire antibody-linker-drug complex within the lysosome. |
| Hydrophilicity | The benzenesulfonamide group is relatively hydrophobic, which could increase the aggregation potential of the ADC, especially with hydrophobic payloads.[][] | The aliphatic diamine structure is hydrophilic and can improve the solubility and reduce aggregation of the ADC.[18] |
| Steric Hindrance | The gem-dimethyl and phenyl groups introduce significant steric bulk, which can influence conjugation efficiency and potentially shield the payload from metabolic enzymes.[9][20] | Minimal steric hindrance, providing a flexible connection. |
| Pharmacokinetics | The hydrophobic nature may lead to faster clearance and increased non-specific uptake.[][21] | The hydrophilic nature can lead to a longer circulation half-life and reduced non-specific uptake.[22][23] |
Experimental Protocols
General Protocol for Conjugation of an Amine-Containing Linker to a Drug with a Carboxylic Acid
This protocol describes the activation of a carboxylic acid on a payload and its subsequent conjugation to a primary amine on the linker.
Figure 1. General workflow for conjugating a drug to an amine-containing linker.
Materials:
-
Payload with a carboxylic acid group
-
Amine-containing linker (N-(2-Amino-2-methylpropyl)benzenesulfonamide or mono-protected ethylenediamine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
Procedure:
-
Payload Activation:
-
Dissolve the payload in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction at room temperature for 1-4 hours until the formation of the NHS ester is complete (monitor by TLC or LC-MS).
-
-
Conjugation:
-
In a separate flask, dissolve the amine-containing linker (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Add the activated payload solution dropwise to the linker solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Quench the reaction with a small amount of water.
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
General Protocol for ADC Stability Assay in Human Plasma
This protocol outlines a method to assess the stability of an ADC in human plasma.
Figure 2. Workflow for an in vitro ADC plasma stability assay.
Materials:
-
Purified ADC
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in human plasma.
-
Incubate the mixture in a temperature-controlled shaker at 37°C.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), collect an aliquot of the incubation mixture.
-
-
Sample Preparation:
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing 0.1% formic acid and an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact ADC (if possible with the methodology) and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability.
-
Discussion and Conclusion
The choice between N-(2-Amino-2-methylpropyl)benzenesulfonamide and ethylenediamine as a linker in bioconjugation strategies depends heavily on the desired properties of the final conjugate.
N-(2-Amino-2-methylpropyl)benzenesulfonamide offers the potential for enhanced stability due to the inherent robustness of the sulfonamide bond and the steric protection afforded by the gem-dimethyl groups. However, its aromatic nature contributes to hydrophobicity, which could negatively impact the solubility and pharmacokinetics of the resulting ADC, particularly when combined with a hydrophobic payload. The steric hindrance might also necessitate more rigorous conjugation conditions. This linker would be most suitable for applications where a non-cleavable, highly stable linkage is paramount and the potential for increased hydrophobicity can be managed, for instance, by co-formulation with solubility enhancers or by using a more hydrophilic payload.
Ethylenediamine , on the other hand, provides a simple, flexible, and hydrophilic linkage. Its incorporation can improve the overall solubility and potentially the pharmacokinetic profile of an ADC. The lack of steric bulk allows for straightforward conjugation reactions. However, its simple structure offers no specific mechanism for targeted drug release beyond the general lysosomal degradation of the entire ADC. This makes it a suitable choice for non-cleavable ADCs where improved hydrophilicity is a key consideration and a simple, short spacer is sufficient.
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- Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.0c03380.
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- Examples sulfonamide containing derivatives used for exploring its potential TS-character.. Available at: https://www.researchgate.net/figure/Examples-sulfonamide-containing-derivatives-used-for-exploring-its-potential-TS-character_fig2_228414400.
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- 23. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
Comparative Structural Analysis of N-Substituted Benzenesulfonamide Derivatives: Crystallographic Insights & Therapeutic Implications
Executive Summary
Objective: This guide provides a technical comparison between primary benzenesulfonamides (the classical scaffold) and N-substituted derivatives (the evolved pharmacophore). It focuses on X-ray crystallographic data to elucidate how N-substitution alters molecular packing, hydrogen bonding networks, and ultimately, biological efficacy against targets like Carbonic Anhydrase (CA).
Audience: Medicinal chemists, crystallographers, and pharmacologists involved in structure-based drug design (SBDD).
Structural & Functional Comparison
The transition from a primary sulfonamide (
Crystallographic & Physicochemical Metrics
The following table contrasts the solid-state behaviors of the two classes, derived from aggregate crystallographic data (e.g., CSD and PDB entries).
| Feature | Primary Benzenesulfonamides ( | N-Substituted Derivatives ( |
| Crystal Packing | Dominated by strong 2D or 3D hydrogen bond networks. | Often restricted to 1D chains or discrete dimers due to steric bulk. |
| H-Bond Motif | Single donor ( | |
| Active Site Binding | Tetrahedral coordination to Zn(II) via deprotonated Nitrogen.[1] | Distorted tetrahedral; Steric clash with hydrophobic pockets (e.g., Val121). |
| Isoform Selectivity | Low (Pan-inhibitor). Binds hCA I, II, IX, XII indiscriminately. | High . Tailored "tails" probe isoform-specific hydrophobic clefts. |
| Solubility | Moderate to High (Polar head dominates). | Variable. Tunable via the R-group (lipophilicity). |
Biological Performance Data (Representative)
Data synthesized from standard inhibition assays against Human Carbonic Anhydrase (hCA) isoforms.
| Compound Class | hCA II | hCA IX | Selectivity Ratio (II/IX) |
| Acetazolamide (Std) | ~12 | ~25 | 0.5 (Non-selective) |
| Unsubstituted (Ref) | 5 - 10 | 15 - 30 | ~0.3 (Potent but promiscuous) |
| N-Alkyl Substituted | 300 - 800 | 50 - 100 | > 6.0 (Improved Selectivity) |
| N-Aryl Substituted | > 1000 | 10 - 40 | > 25.0 (Highly Selective) |
Key Insight: While N-substitution often reduces absolute potency against the ubiquitous hCA II (cytosolic), it drastically enhances selectivity for tumor-associated isoforms (hCA IX/XII) by exploiting the "tail approach"—targeting the variable outer rim of the active site rather than just the conserved Zn(II) core.
Structural Logic & Mechanism
The crystallographic data reveals that the efficacy of N-substituted derivatives is governed by the "Tail-Interaction" Hypothesis .
The Hydrogen Bonding Shift
In primary sulfonamides, the
-
Consequence: The crystal lattice energy decreases, often lowering the melting point and altering solubility.
-
Binding Implication: The remaining N-H must be precisely positioned to donate a hydrogen bond to the gatekeeper residue (Thr199 in hCA). If the R-group is too bulky, it disrupts this critical anchor, leading to the "distorted" binding modes observed in PDB structures like 8BZZ and 4FIK .
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the causal link between chemical substitution, crystallographic packing, and biological output.
Figure 1: SAR Logic Flow. N-substitution disrupts standard packing (Crystal) while enabling specific hydrophobic interactions (Selectivity).
Experimental Protocols
To generate valid crystal structure data for these derivatives, precise synthesis and crystallization protocols are required.
Synthesis: Modified Schotten-Baumann Reaction
This protocol ensures high yield of the N-substituted sulfonamide while minimizing disulfonimide byproducts.
-
Reagents:
-
Benzenesulfonyl chloride derivative (1.0 eq)
-
Primary/Secondary Amine (1.1 eq)
-
Base: Aqueous
(10%) or Pyridine (if organic solubility is needed). -
Solvent: Acetone or THF (if using aqueous base).
-
-
Procedure:
-
Dissolve the amine in the solvent/base mixture at
. -
Add sulfonyl chloride dropwise over 30 minutes (exothermic control is critical to prevent hydrolysis).
-
Stir at Room Temperature (RT) for 2-4 hours.
-
Acidification: Pour reaction mixture into ice water and acidify to pH 2-3 with HCl (conc).
-
Isolation: Filter the precipitate. Wash with cold water (
).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to ensure purity
(essential for single-crystal growth).
Crystallization for X-Ray Diffraction
Growing diffraction-quality crystals of N-substituted sulfonamides requires controlling the evaporation rate to allow optimal packing of the bulky R-groups.
-
Method: Slow Evaporation (Ambient conditions).
-
Solvent System: Methanol:Acetonitrile (1:1) or Ethyl Acetate:Hexane (gradient).
-
Protocol:
-
Dissolve 20 mg of pure compound in 2 mL of solvent in a scintillation vial.
-
Filter through a 0.45
PTFE syringe filter (removes nucleation sites). -
Cover vial with Parafilm and pierce 3-4 small holes.
-
Store in a vibration-free, dark environment at
for 3-7 days. -
Harvesting: Select block-like crystals (avoid needles if possible) for mounting.
-
Workflow Visualization
Figure 2: From Synthesis to Structure. A linear workflow ensuring high-quality crystallographic data.
References
-
Angeli, A., et al. (2023). "Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Di Fiore, A., et al. (2013). "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." ACS Medicinal Chemistry Letters.
-
Adsmond, D. A., & Grant, D. J. (2001). "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences.
-
Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Bhattacharya, S., et al. (2023). "Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine." Crystal Growth & Design.
Sources
- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
